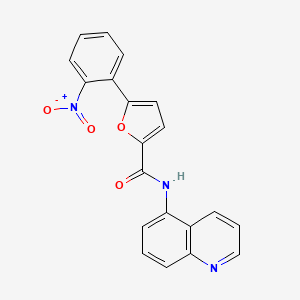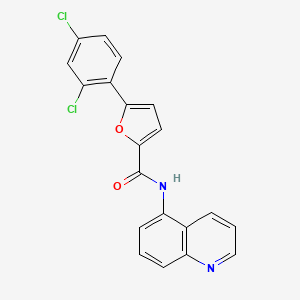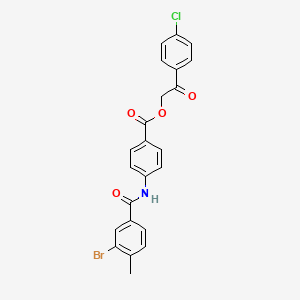methanone](/img/structure/B3603485.png)
[8-amino-1,2-bis(propylsulfonyl)-3-indolizinyl](phenyl)methanone
描述
8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone: is a complex organic compound with a molecular formula of C21H24N2O5S2. This compound is characterized by its indolizinyl core, which is substituted with amino, propylsulfonyl, and phenylmethanone groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizinyl Core: The indolizinyl core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of Propylsulfonyl Groups: The propylsulfonyl groups are introduced via sulfonation reactions, where propylsulfonyl chloride is reacted with the indolizinyl core under basic conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the sulfonylated indolizinyl core.
Attachment of the Phenylmethanone Group: The phenylmethanone group is attached through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and propylsulfonyl groups, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfonates.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure but differ in their substituents.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain sulfonamide groups but lack the indolizinyl core.
Uniqueness
The uniqueness of 8-amino-1,2-bis(propylsulfonyl)-3-indolizinylmethanone lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity
属性
IUPAC Name |
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c1-3-13-29(25,26)20-17-16(22)11-8-12-23(17)18(21(20)30(27,28)14-4-2)19(24)15-9-6-5-7-10-15/h5-12H,3-4,13-14,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRRDRKFTABVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trichloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3603408.png)
![2,2,2-trichloro-N-[3-chloro-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B3603416.png)
![2,2,2-trichloro-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3603423.png)
![5-bromo-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3603425.png)
![5-bromo-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B3603436.png)
![5-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B3603442.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3603448.png)
![3-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3603456.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3603463.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3603469.png)



![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B3603517.png)
